![molecular formula C22H20N4O4 B2510005 N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899953-83-4](/img/structure/B2510005.png)
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a synthetic compound that has been widely used in scientific research. MPBD is a potent and selective inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have been focusing on the synthesis and crystal structure analysis of compounds with similar structural features. For instance, Lu et al. (2017) synthesized a compound with a morpholino group and analyzed its crystal structure, highlighting the importance of structural analysis in understanding the properties of such compounds (Lu et al., 2017).
Antitumor Activity
- Compounds containing morpholino groups have shown distinct inhibitory capacity against cancer cell lines. For example, Ji et al. (2018) reported on a compound with antitumor activity, emphasizing the potential of these compounds in cancer research (Ji et al., 2018).
Pharmacokinetics and Drug Development
- Pierrillas et al. (2019) discussed the use of physiologically based pharmacokinetic modeling for a new Bcl-2 inhibitor, highlighting the role of such compounds in drug development and the importance of predicting human plasma concentrations during early drug development stages (Pierrillas et al., 2019).
properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(16-3-7-19-20(13-16)30-14-29-19)23-17-4-1-15(2-5-17)18-6-8-21(25-24-18)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDIQGBBDLIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

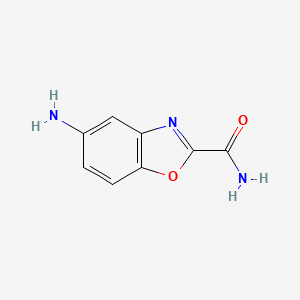
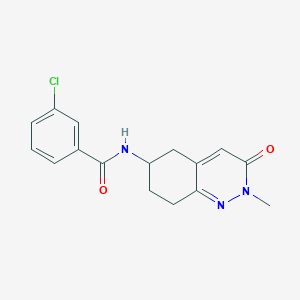
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
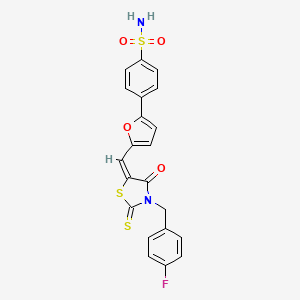
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
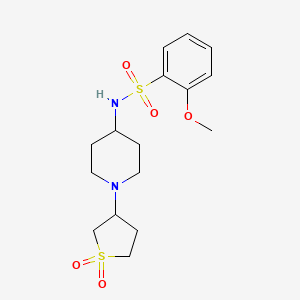
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
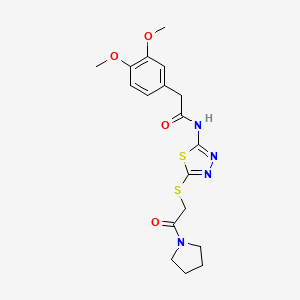
![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)
![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)